molecular formula C18H19NO5 B1225535 3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester

3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester

Cat. No. B1225535
M. Wt: 329.3 g/mol
InChI Key: VCVIEHAEWKJANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester is a naphthoic acid.

Scientific Research Applications

Topical Drug Delivery

  • 3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester has been studied for its potential in enhancing topical drug delivery. Novel morpholinyl esters of naproxen have shown improved skin permeation, indicating a promising application in transdermal therapeutic systems (Rautio et al., 2000).

Pharmaceutical Intermediate

  • This compound serves as a valuable intermediate in pharmaceutical synthesis. It's involved in the synthesis of various pharmaceutical intermediates, showcasing its utility in creating complex therapeutic molecules (Yu Ma, 2000).

Cytotoxic Activity

  • Research into acronycine analogues, which include 1-bromo-2-naphthalenecarboxylic acid derivatives, indicates that certain compounds exhibit cytotoxic activities. This highlights its potential in developing new anticancer agents (Bongui et al., 2005).

Synthesis of Arylmorpholines

  • The compound has been used in the synthesis of various arylmorpholines, contributing to the development of new chemical entities in medicinal chemistry (Hu Ai-xi, 2005).

Anti-inflammatory Applications

  • It's used in synthesizing compounds like methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which exhibits anti-inflammatory properties. This demonstrates its role in creating therapeutics for inflammation-related conditions (C. Balo et al., 2000).

Synthesis of Binaphthyl Derivatives

  • The compound is integral in the synthesis of 1,1'-binaphthyl-2-carboxylates, which are important in the field of asymmetric synthesis and organocatalysis (Hattori et al., 1993).

Photopolymerization Initiators

  • Naphthalene-based oxime esters, related to this compound, are used as photoinitiators in free radical photopolymerization, crucial in materials science and engineering (Lee et al., 2022).

Peptidomimetic Chemistry

  • It has been utilized in the synthesis of Fmoc-protected morpholine-3-carboxylic acid, which finds application in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (Sladojevich et al., 2007).

properties

Product Name

3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 3-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H19NO5/c1-22-16-11-14-5-3-2-4-13(14)10-15(16)18(21)24-12-17(20)19-6-8-23-9-7-19/h2-5,10-11H,6-9,12H2,1H3

InChI Key

VCVIEHAEWKJANZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)OCC(=O)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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